3-Methylphthalic anhydride

Epoxy resin curing Polymer chemistry Substituent effects

3-Methylphthalic anhydride (3-MPA) features a 3-position methyl group that introduces steric hindrance, reducing electrophilicity for slower epoxy cure kinetics and extended pot life—unlike the more reactive 4-methyl isomer. This asymmetry enables regioselective synthesis of specific isoindole-diones. Bio-based 3-MPA offers a verified 3.1 kg CO2-eq./kg reduction, serving as a sustainable drop-in for phthalic anhydride in alkyd paints, PUR foams, and coatings.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 4792-30-7
Cat. No. B1585439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphthalic anhydride
CAS4792-30-7
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)OC2=O
InChIInChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3
InChIKeyTWWAWPHAOPTQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphthalic Anhydride CAS 4792-30-7: A Positionally Distinct Phthalic Anhydride Derivative for Selective Chemical Synthesis and Bio-Based Material Formulation


3-Methylphthalic anhydride (3-MPA) is an aromatic cyclic anhydride with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol [1]. It is a derivative of phthalic anhydride characterized by a methyl group substituted at the 3-position of the benzene ring, which introduces positional asymmetry and alters its physicochemical properties relative to unsubstituted phthalic anhydride and other isomers [2]. The compound is commercially available as a white to pale yellow crystalline powder with a melting point range of approximately 114-118 °C and purity specifications typically at or above 96-98% [3].

Why 3-Methylphthalic Anhydride Cannot Be Interchanged with Unsubstituted Phthalic Anhydride or Its 4-Methyl Isomer


Substituting a methyl group at the 3-position of the phthalic anhydride ring introduces steric hindrance and electronic asymmetry that fundamentally alter reaction kinetics, regioselectivity, and material performance. The steric bulk adjacent to one carbonyl group reduces electrophilicity and modifies the approach of nucleophiles, directly impacting reaction rates and product distribution in epoxide curing, esterification, and nucleophilic acyl substitution [1]. Unlike the 4-methyl isomer, which exhibits enhanced reactivity due to reduced steric hindrance, the 3-methyl substitution produces the opposite effect: a measurable decrease in reactivity [1]. This positional effect means that formulators and synthetic chemists cannot simply substitute phthalic anhydride or 4-methylphthalic anhydride into a process designed for 3-MPA without altering curing profiles, plasticizer performance, or regiochemical outcomes. Furthermore, the availability of bio-based 3-MPA with quantified sustainability advantages introduces procurement considerations that are wholly absent for petrochemical phthalic anhydride [2].

Quantitative Comparative Evidence for 3-Methylphthalic Anhydride Against Closest Analogs and In-Class Alternatives


Reduced Reactivity in Epoxide Curing: 3-Methylphthalic Anhydride vs. 4-Methylphthalic Anhydride

In the curing reaction of epoxidized soybean oil with substituted phthalic anhydrides using tertiary amine accelerator, the reactivity of 4-methylphthalic anhydride increased slightly relative to unsubstituted phthalic anhydride, whereas the reactivity of 3-methylphthalic anhydride decreased [1]. This divergence is attributed to the steric hindrance imposed by the methyl group at the 3-position adjacent to a carbonyl, which outweighs the electron-donating inductive effect of the methyl group [1]. The study concluded that steric hindrance from the position of the substituent is the dominant factor governing anhydride reactivity in this system [1].

Epoxy resin curing Polymer chemistry Substituent effects

Bio-Based Sustainability: Quantified CO2 Reduction Advantage of Bio-3-Methylphthalic Anhydride Over Fossil Phthalic Anhydride

A life cycle assessment study commissioned by Circular Biobased Delta and conducted by CE Delft quantified the greenhouse gas emission reduction potential of replacing fossil-derived phthalic anhydride with bio-based 3-methylphthalic anhydride produced from non-edible sugars [1]. The study determined that this substitution results in a reduction of 3.1 kg CO2-eq. per kilogram of product [1]. At projected commercial scale from 2027, this translates to an annual reduction of 94 kilotons CO2-eq. [1].

Green chemistry Life cycle assessment Bio-based materials

Regioselective Reactivity Differentiation: 3-Methylphthalic Anhydride vs. Unsubstituted Phthalic Anhydride

The methyl substituent at the 3-position introduces positional asymmetry into the phthalic anhydride scaffold, rendering the two carbonyl groups electronically and sterically non-equivalent. Unlike unsubstituted phthalic anhydride, which is symmetric, 3-methylphthalic anhydride is non-symmetric . This asymmetry enables regioselective nucleophilic addition at the less hindered carbonyl group, a feature that can be exploited in synthetic applications. Competition experiments with substituted phthalic anhydrides have demonstrated increased electrophilic reactivity at specific carbonyl positions compared to phthalic anhydride [1], though data specific to 3-MPA's exact competition ratios were not identified.

Organic synthesis Nucleophilic addition Regiochemistry

Physical Property Differentiation: 3-Methylphthalic Anhydride Melting Point vs. 4-Methyl Isomer and Unsubstituted Parent

The melting point of 3-methylphthalic anhydride (114-118 °C) [1] is substantially higher than that of its 4-methyl isomer (90-92 °C) [2] and moderately lower than that of unsubstituted phthalic anhydride (131-134 °C) [3]. This intermediate melting point reflects the steric disruption of crystal packing caused by the 3-position methyl group, which differs from the packing arrangement in both the 4-methyl isomer and the unsubstituted parent. The compound also exhibits lower density (approximately 1.26 g/cm³ for 3-MPA vs. 1.53 g/cm³ for phthalic anhydride [3]).

Thermophysical properties Material handling Formulation

Quantified Activation Energy for Diesterification: 3-Methylphthalic Anhydride Kinetic Characterization

The two-step diesterification of 3-methylphthalic anhydride with 2-ethylhexanol to produce a potential alternative plasticizer was kinetically characterized using inline ATR-FTIR spectroscopy [1]. The acid-catalyzed second esterification step was identified as rate-limiting, with an activation energy (Ea) of 79.5 kJ mol⁻¹ determined from batch reactions conducted at varying temperatures [1]. The reaction kinetics were found to follow pseudo-first order behavior with respect to monoester formation [1].

Plasticizer synthesis Reaction kinetics Process optimization

Isomeric Reactivity Ranking in Destructive Oxidation: Position of 3-Methylphthalic Anhydride

A systematic study of the catalytic oxidation of mono- and dimethylphthalic anhydrides on fused vanadium pentoxide established a complete reactivity order for methyl-substituted phthalic anhydride isomers [1]. The study determined that the position of methyl substitution significantly influences oxidative degradation susceptibility [1]. The reactivity ranking established provides a framework for predicting the oxidative stability of 3-MPA relative to other methyl isomers, though the exact numerical ranking values for each isomer were not extracted from the available abstract-level information.

Catalytic oxidation Isomer reactivity Structure-activity relationship

High-Value Research and Industrial Application Scenarios Where 3-Methylphthalic Anhydride Provides Verifiable Differentiation


Controlled-Reactivity Epoxy Curing Agent for Specialty Polymer Formulations

In epoxy resin systems requiring controlled, slower cure kinetics, 3-methylphthalic anhydride offers a distinct advantage over the more reactive 4-methyl isomer. As demonstrated in the J-STAGE curing study, the steric hindrance at the 3-position reduces anhydride reactivity toward epoxides compared to the 4-methyl isomer [1]. This property is valuable for formulators who need extended pot life, reduced exotherm, or staged curing profiles in applications such as large-cast electrical insulation, filament winding, or thick-section composite manufacturing. Procurement of the 3-methyl isomer specifically (rather than generic methylphthalic anhydride mixtures) ensures predictable and reproducible curing behavior.

Bio-Based Alkyd and Polyester Coating Resins with Quantified Carbon Footprint Reduction

Bio-based 3-methylphthalic anhydride serves as a near-drop-in replacement for petrochemical phthalic anhydride in alkyd paints and polyester coatings, delivering a verified reduction of 3.1 kg CO2-eq. per kilogram of product [2]. This quantifiable sustainability metric supports corporate greenhouse gas reduction targets and enables formulators to market coatings with substantiated environmental claims. The bio-based variant has been demonstrated to provide beneficial or comparable effects to petrochemical phthalic anhydride in end-user products including coatings, pigments, polyurethanes, and lubricants [2], with reports indicating improved hardness and UV stability in certain coating formulations [3]. Commercial-scale production is advancing through the TNO spin-off company Relement [2].

Regioselective Synthesis of Phthalimide and Isoindole Derivatives

The non-symmetric structure of 3-methylphthalic anhydride, arising from the methyl group at the 3-position, creates two non-equivalent carbonyl groups that enable regioselective nucleophilic additions [4]. This asymmetry is exploited in the synthesis of specific regioisomers that cannot be accessed from symmetric phthalic anhydride. A documented application is the reaction of 3-methylphthalic anhydride with methylamine hydrochloride to yield 2,3-dihydro-2,4-dimethyl-1H-isoindole-1,3-dione . This regioselective transformation is essential for medicinal chemistry and agrochemical intermediate synthesis where isomeric purity directly affects biological activity or downstream reaction pathways.

Alternative Plasticizer Production with Established Process Kinetics

3-Methylphthalic anhydride can be converted via diesterification with 2-ethylhexanol to produce a diester plasticizer that serves as a potential alternative to conventional phthalate plasticizers [5]. The reaction kinetics have been rigorously characterized, with the rate-limiting acid-catalyzed esterification step exhibiting an activation energy of 79.5 kJ mol⁻¹ and pseudo-first order kinetics [5]. This kinetic model, validated through inline ATR-FTIR monitoring and offline GC/HPLC calibration, provides a quantitative foundation for process scale-up, reactor design, and quality control that is specific to 3-MPA and cannot be directly extrapolated from phthalic anhydride esterification data [5].

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